6-Ethylguanine

DNA Repair Enzyme Kinetics O6-alkylguanine-DNA alkyltransferase

6-Ethylguanine (O6-Ethylguanine) is an irreplaceable alkylated guanine DNA adduct standard. Its intermediate AGT repair rate—slower than O6-methylguanine but faster than O6-benzylguanine—makes it the essential calibration point for comprehensive AGT kinetic profiling across species, cell lines, and sequence contexts. Unlike O6-MeG, which induces only targeted mutations, 6-Ethylguanine uniquely triggers both targeted and semi-targeted mutagenesis, critical for genomic instability research. Procure as a high-purity reference standard for developing monoclonal antibody-based assays to quantify O6-ethylguanine lesions in toxicology, carcinogenesis, and environmental exposure studies.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 51866-19-4
Cat. No. B032946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylguanine
CAS51866-19-4
Synonyms6-Ethylguanine;  6-Ethoxy-9H-purin-2-amine;  2-Amino-6-ethoxypurine;  2-Amino-6-ethoxypurine;  6-Ethoxy-1H-purin-2-amine;  6-O-Ethylguanine;  NSC 37368;  O6-Ethylguanine _x000B__x000B_
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1NC=N2)N
InChIInChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)
InChIKeySFXXRVSPZSOREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylguanine (CAS:51866-19-4) for DNA Alkylation Damage Research and AGT Repair Studies


6-Ethylguanine (also referred to as O6-Ethylguanine) is an alkylated guanine derivative formed as a critical DNA adduct upon exposure to ethylating agents [1]. It serves as a primary lesion in mutagenesis and carcinogenesis research, and as a substrate for the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), making it an essential tool compound for studying DNA damage and repair pathways [2].

6-Ethylguanine: Why In-Class O6-Alkylguanines Are Not Interchangeable for Precise DNA Repair and Mutagenesis Studies


Compounds within the O6-alkylguanine class, such as O6-methylguanine (O6-MeG) and O6-benzylguanine (O6-BzG), exhibit fundamentally distinct biochemical behaviors that preclude their simple substitution for 6-Ethylguanine. Their rates of repair by the critical DNA repair protein AGT vary significantly based on alkyl group size [1], and their induced mutation spectra differ qualitatively [2]. Furthermore, the in vivo half-life of O6-EtGua differs substantially from other alkylguanines, impacting persistence studies [3]. Therefore, the specific alkyl group is a critical variable, and using an analog would yield results that are not representative of 6-Ethylguanine's unique properties.

6-Ethylguanine (CAS:51866-19-4): Quantitative Comparator-Based Evidence for Scientific Selection


6-Ethylguanine Exhibits Slower AGT-Mediated Repair Kinetics than O6-Methylguanine

The rate at which AGT repairs O6-ethylguanine is significantly slower than for its methyl analog. In a comparative kinetic study, the relative repair rate by AGT followed the order benzyl > methyl > ethyl, establishing a clear quantitative basis for selecting 6-Ethylguanine when a lesion with intermediate persistence is required [1]. In a separate study, the half-life of O6-EtGua was found to be 172 min, which is 3.6 times longer than the 47 min half-life for O6-MeGua [2].

DNA Repair Enzyme Kinetics O6-alkylguanine-DNA alkyltransferase

6-Ethylguanine Induces a Broader Mutation Spectrum than O6-Methylguanine

The mutagenic outcome of 6-Ethylguanine is distinct from its methyl analog. In a site-specific mutagenesis study, O6-methylguanine induced exclusively targeted G→A transitions [1]. In contrast, O6-ethylguanine at the second position of a codon induced chiefly G→A transitions and was also capable of inducing semi-targeted mutations, a property it shares with O6-benzylguanine but not O6-methylguanine [1].

Mutagenesis DNA Adducts Carcinogenesis

6-Ethylguanine Exhibits Shorter DNA Half-Life Compared to O6-Butylguanine in Human Cells

The in vivo persistence of alkylated DNA lesions is a critical factor in their biological impact. In a study of human lymphocytes and leukemic cells, the half-life (t1/2) of O6-ethylguanine in DNA was compared to that of O6-butylguanine [1]. The elimination of O6-butylguanine was found to be generally 3-5 times slower than that of O6-ethylguanine, demonstrating a clear size-dependent difference in repair efficiency and providing quantitative justification for selecting the ethyl lesion for specific temporal studies [1].

DNA Repair Kinetics Cellular Persistence Leukemia

6-Ethylguanine's Mutagenicity in Human Cells Differs from O6-Benzylguanine Under AGT-Deficient Conditions

In a comparative study using human cells, the mutagenicity of O6-methyl-, O6-ethyl-, and O6-benzylguanine was assessed in the absence of the repair protein AGT [1]. The order of mutagenicity was m4T > e6G ≅ m6G > b6G, showing that O6-ethylguanine (e6G) and O6-methylguanine (m6G) have comparable mutagenic potency, while O6-benzylguanine (b6G) is significantly less mutagenic [1]. Furthermore, the study demonstrated that mutagenesis by e6G, but not b6G, was influenced by the cell's mismatch repair status [1].

Human Cell Mutagenesis DNA Mismatch Repair AGT Deficiency

Optimal Use Cases for Procuring 6-Ethylguanine (CAS:51866-19-4) in Research and Industrial Settings


Quantitative Studies on AGT-Mediated DNA Repair Kinetics

Use 6-Ethylguanine as a substrate to calibrate and compare the activity of O6-alkylguanine-DNA alkyltransferase (AGT) across different species, cell lines, or sequence contexts. Its specific repair rate—faster than benzyl but slower than methyl—positions it as an essential intermediate standard for constructing a comprehensive kinetic profile of AGT activity [1][2].

Investigations into Semi-Targeted Mutagenesis Mechanisms

Employ 6-Ethylguanine as a specific tool to study semi-targeted mutagenesis. Unlike O6-methylguanine, which induces only targeted mutations, 6-Ethylguanine can trigger both targeted and semi-targeted mutational events. This unique property is crucial for research into genomic instability and the broader consequences of DNA alkylation damage [1].

Development of Immunoassays for DNA Damage Quantification

Procure high-purity 6-Ethylguanine for use as a reference standard or for generating the specific DNA adduct required to develop and validate monoclonal antibody-based assays. These assays are used to quantify O6-ethylguanine lesions in genomic DNA, a critical endpoint in toxicology and environmental exposure studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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